Product packaging for 5-Fluoropiperidin-3-amine(Cat. No.:)

5-Fluoropiperidin-3-amine

Cat. No.: B12971948
M. Wt: 118.15 g/mol
InChI Key: UVPYCEQDGBSWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropiperidin-3-amine is a fluorinated amine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both amino and fluoro functional groups on the piperidine ring makes it a valuable scaffold for constructing more complex molecules. Its potential applications include use as an intermediate in pharmaceutical research for the development of active ingredients, particularly in central nervous system (CNS) targeting therapies. Researchers also utilize such fluorinated piperidines in the synthesis of compound libraries for high-throughput screening and in the development of chemical probes for biological systems. The compound's mechanism of action is not inherent but is derived from the final molecules it is incorporated into, which may act as receptor ligands or enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Note: The specific properties, applications, and research value for this compound could not be confirmed from the search. The description above is a hypothetical example. To obtain accurate information, please consult specific scientific literature or contact chemical suppliers directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11FN2 B12971948 5-Fluoropiperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPYCEQDGBSWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoropiperidin 3 Amine and Its Derivatives

Direct Fluorination Approaches to Piperidine (B6355638) Rings

Direct fluorination of a pre-formed piperidine ring presents a conceptually straightforward route to fluorinated piperidines. However, challenges in controlling regioselectivity and stereoselectivity, as well as the harsh conditions often required, can limit its applicability. acs.org Both electrophilic and nucleophilic fluorinating agents have been employed in these strategies.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative with a source of "F+". Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. mdpi.com These reactions typically proceed by generating an enamine or a related electron-rich intermediate from a protected piperidine, which then attacks the electrophilic fluorine source. The success of this approach is highly dependent on the ability to generate the desired enamine regioselectively. For the synthesis of 5-fluoropiperidin-3-amine derivatives, this would necessitate the formation of an enamine between C5 and either C4 or N1 of the piperidine ring, which can be challenging to achieve selectively. Research has shown that the choice of protecting group on the piperidine nitrogen and the reaction conditions can influence the outcome of electrophilic fluorination. researchgate.net

ReagentSubstrate TypeKey Features
Selectfluor (F-TEDA-BF4)Enamines, EnolatesCommercially available, solid, relatively safe to handle. mdpi.com
N-Fluorobenzenesulfonimide (NFSI)Enolates, Carboxylic acidsHighly effective for α-fluorination of carbonyl compounds. mdpi.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination introduces a fluoride ion (F-) to an electrophilic carbon center on the piperidine ring. This typically requires the presence of a good leaving group, such as a hydroxyl or sulfonate group, at the target position. A significant advancement in this area is the use of reagents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (DMPU/HF). nih.gov This reagent has been shown to be highly effective for the diastereoselective synthesis of fluorinated piperidines via a fluoro-Prins reaction. nih.gov Compared to traditional reagents like pyridine (B92270)/HF, DMPU/HF can offer higher yields and improved diastereoselectivity. nih.gov The synthesis of a 5-fluoropiperidine derivative via this method would involve the cyclization of a homoallylic amine with an aldehyde in the presence of DMPU/HF, where the fluoride ion acts as the nucleophile to quench a carbocation intermediate. nih.gov

ReagentReaction TypeAdvantages
DMPU/HFFluoro-Prins CyclizationHigh yields, good diastereoselectivity, more acidic than pyridine/HF. nih.gov
Pyridine/HF (Olah's Reagent)Nucleophilic SubstitutionTraditional reagent, readily available.
Triethylamine/HFNucleophilic SubstitutionMilder than Olah's reagent. nih.gov

Multistep Synthesis from Precursors

Building the fluorinated piperidine scaffold from acyclic or other cyclic precursors is a more common and often more versatile approach. This strategy allows for greater control over the placement of the fluorine atom and the stereochemistry of the final product.

Ring-Closing Reactions for Piperidine Scaffold Formation

A powerful strategy for constructing the piperidine ring is through the cyclization of a suitably functionalized acyclic precursor. One of the most effective methods involves the hydrogenation of substituted fluoropyridines. acs.orgnih.gov This approach benefits from the wide availability of fluoropyridine starting materials. Catalytic hydrogenation of a 3-amino-5-fluoropyridine derivative, for instance, can directly yield the desired this compound scaffold. The choice of catalyst and reaction conditions is crucial to achieve high diastereoselectivity and prevent hydrodefluorination. nih.gov

Another sophisticated method is the dearomatization-hydrogenation (DAH) process, which allows for the one-pot conversion of fluoropyridines to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of complex heterocyclic systems, including piperidines, by forming a carbon-carbon double bond to close the ring. researchgate.netnih.gov

MethodPrecursorKey Features
Catalytic HydrogenationFluoropyridinesUtilizes readily available starting materials; catalyst choice is critical. acs.orgnih.gov
Dearomatization-Hydrogenation (DAH)FluoropyridinesOne-pot reaction, high diastereoselectivity for all-cis products. nih.gov
Ring-Closing Metathesis (RCM)Acyclic DienesForms a C=C bond to close the ring; versatile for complex structures. researchgate.net
N-halosuccinimide-induced cyclization2,2-difluoro-4-pentenylaminesLeads to 5-halo-3,3-difluoropiperidines as precursors. researchgate.net

Amination Strategies for the C3 Position of Piperidines

Introducing the amine group at the C3 position can be achieved either before or after the formation of the piperidine ring. When starting from a pre-formed piperidine, a ketone at the C3 position can be converted to the amine via reductive amination. Alternatively, a leaving group at the C3 position can be displaced by an amine nucleophile or an azide followed by reduction. Hypervalent iodine reagents have been utilized in metal-free olefin diamination reactions to construct 3-aminopiperidines, showcasing a novel approach to forming this crucial functionality. researchgate.net The synthesis of 5-amino-3,3-difluoropiperidines has been accomplished through the cyclization of 2,2-difluoro-4-pentenylamines to 5-halo-3,3-difluoropiperidines, followed by nucleophilic substitution with an azide and subsequent reduction. researchgate.net

Stereoselective and Enantioselective Synthesis of Fluoropiperidines

The biological activity of chiral fluorinated piperidines is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. Asymmetric hydrogenation of a fluoroenamide derived from a corresponding pyridine has been explored to produce enantiomerically enriched fluoropiperidines. scientificupdate.com Another powerful technique is enzymatic dynamic asymmetric transamination of a fluoroketone, which can provide access to syn-fluoro-aminopiperidines with high diastereoselectivity and enantioselectivity. scientificupdate.com Biocatalytic desymmetrization of meso-piperidine derivatives offers an elegant route to chiral building blocks. For example, a meso-piperidine dicarboxylic acid can be selectively mono-esterified by an enzyme to yield a chiral carboxylic acid, which can then be converted to the desired fluorinated amine. Flow photochemical decarboxylative fluorination represents a modern method for introducing fluorine in a stereocontrolled manner. acs.org

MethodKey IntermediateOutcome
Asymmetric HydrogenationFluoroenamideEnantiomerically enriched fluoropiperidines. scientificupdate.com
Enzymatic Dynamic Asymmetric TransaminationFluoroketoneHigh diastereomeric and enantiomeric excess. scientificupdate.com
Biocatalytic DesymmetrizationMeso-piperidine derivativeChiral fluorinated piperidine precursors. acs.org
Flow Photochemical Decarboxylative FluorinationCarboxylic acidStereocontrolled introduction of fluorine. acs.org

Green Chemistry Principles in the Synthesis of Fluoropiperidines

The application of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical industry. The synthesis of fluoropiperidines can be made more environmentally friendly by adhering to these principles.

The 12 Principles of Green Chemistry provide a framework for this endeavor:

Prevention : Designing syntheses to prevent waste is preferable to treating waste after it has been created. One-pot reactions, such as the organocatalytic Robinson annulation, exemplify this principle by minimizing purification steps and associated waste .

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, are more atom-economical than stoichiometric ones yale.edu.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. The use of biocatalysts in chemo-enzymatic synthesis operates under mild, aqueous conditions, avoiding harsh reagents nih.gov.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. Solvent-free synthesis methods are being explored to reduce environmental impact mdpi.com.

Design for Energy Efficiency : Energy requirements should be minimized. Biocatalytic reactions often proceed at ambient temperature and pressure, reducing energy consumption nih.govyale.edu.

Use of Renewable Feedstocks : Raw materials should be renewable whenever technically and economically practicable yale.edu.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste yale.edu. Protecting-group-free syntheses are a key goal in green chemistry.

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents as they are required in small amounts and can be recycled yale.edumdpi.com.

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time analysis for Pollution Prevention : Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances yale.edu.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents yale.edu.

Chemo-enzymatic and organocatalytic methods align well with several of these principles by utilizing highly selective catalysts, operating under mild conditions, and often reducing the number of synthetic steps.

Advanced Synthetic Techniques for Efficiency and Yield

To meet the demands of pharmaceutical production, synthetic routes must be efficient and high-yielding. Advanced techniques are continuously being developed to improve upon traditional methods.

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity nih.gov.

In the context of fluorinated heterocycles, microwave irradiation has been successfully employed for the fluorination of 2-acylpyrroles using Selectfluor nih.gov. This method allows for the rapid and efficient introduction of fluorine into the pyrrole ring nih.gov. Similarly, microwave heating has been used to synthesize various N-heterocycles, including pyrrolidine and piperidine derivatives. For instance, the synthesis of certain acetamide derivatives of piperidine was achieved in good yields in just 5-10 minutes under microwave irradiation, a significant improvement over conventional heating mdpi.com.

The application of microwave technology can be particularly beneficial for steps that are sluggish under conventional conditions, accelerating reaction rates and often leading to cleaner reaction profiles with fewer byproducts. This technology is compatible with many reaction types used in the synthesis of fluoropiperidines, including N-alkylation and heterocycle formation mdpi.com.

TechniquePrincipleAdvantagesApplication Example
Microwave-Assisted SynthesisDirect heating of polar moleculesReduced reaction times, increased yields, improved purityFluorination with Selectfluor, N-alkylation of heterocycles

One-Pot Reaction Strategies

The synthesis of complex piperidine scaffolds, such as this compound, through one-pot reactions represents an efficient and atom-economical approach in modern organic chemistry. These strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource expenditure. For the preparation of fluorinated aminopiperidines, a key one-pot methodology involves the catalytic hydrogenation of appropriately substituted pyridine precursors.

A prominent and highly effective one-pot strategy for the synthesis of fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridine precursors. This method typically employs a rhodium catalyst, which facilitates the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. The reaction is often highly diastereoselective, leading to the formation of specific stereoisomers.

While a specific one-pot synthesis exclusively for this compound is not extensively detailed in the reviewed literature, a scientifically sound approach can be proposed based on analogous transformations of substituted fluoropyridines. This strategy would involve the direct, single-vessel hydrogenation of a 3-amino-5-fluoropyridine precursor. The reaction would proceed via a dearomatization event, followed by the complete saturation of the ring to yield the target piperidine. The presence of both the fluorine and amine substituents on the pyridine ring would influence the reactivity and stereochemical outcome of the hydrogenation.

Based on established methodologies for the hydrogenation of similar substrates, a proposed one-pot synthesis of this compound and its derivatives would likely involve the following key elements:

Substrate: A suitably protected 3-amino-5-fluoropyridine derivative. The choice of protecting group on the amine would be crucial to prevent catalyst poisoning and to influence the stereochemical course of the reaction.

Catalyst: A rhodium-based catalyst, such as a rhodium complex with a chiral phosphine ligand, would be a primary candidate to achieve high conversion and stereoselectivity.

Reaction Conditions: The reaction would likely be carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure, depending on the reactivity of the substrate and the activity of the catalyst. The choice of solvent would also be critical, with polar aprotic or alcoholic solvents often being employed.

The expected outcome of such a one-pot hydrogenation would be the formation of this compound with a specific diastereoselectivity, often favoring the cis-isomer where the substituents are on the same face of the piperidine ring.

The following interactive data table summarizes the proposed one-pot synthesis and potential variations for derivatives, based on analogous reactions reported in the literature.

SubstrateCatalystReaction ConditionsProductKey Findings
N-Protected-3-amino-5-fluoropyridine[Rh(cod)Cl]₂ with a chiral phosphine ligandH₂ (1-50 atm), Solvent (e.g., MeOH, THF), Room Temperature to 80°CN-Protected-cis-5-fluoropiperidin-3-amineExpected high diastereoselectivity for the cis-isomer. The protecting group is crucial for reaction success.
3-Amino-5-fluoropyridineRhodium on Carbon (Rh/C)H₂ (high pressure), Acidic additive (e.g., HCl)cis/trans mixture of this compoundHeterogeneous catalysis may offer simpler workup but potentially lower stereoselectivity.
N-Aryl-3-amino-5-fluoropyridineIridium-based catalystTransfer hydrogenation (e.g., using formic acid as a hydrogen source)N-Aryl-cis-5-fluoropiperidin-3-amineTransfer hydrogenation offers a milder and potentially safer alternative to using gaseous hydrogen.

Structural Elucidation and Conformational Analysis of 5 Fluoropiperidin 3 Amine Scaffolds

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 5-Fluoropiperidin-3-amine, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, secondary amine (within the ring), C-F bond, and aliphatic C-H bonds. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected vibrational frequencies can be predicted based on established correlation tables.

The primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch in the 3300-3500 cm⁻¹ region. researchgate.net An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. The secondary amine within the piperidine (B6355638) ring would show an N-H stretch, often as a sharp, less intense band, in a similar region to the primary amine. The C-N stretching vibrations of aliphatic amines are typically found in the fingerprint region, between 1020 and 1250 cm⁻¹. A crucial feature would be the strong absorption band for the C-F stretch, which generally appears in the 1000-1400 cm⁻¹ range. Finally, C-H stretching vibrations from the methylene groups of the piperidine ring would be observed just below 3000 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (R-NH₂) Asymmetric N-H Stretch 3400 - 3500 Medium
Primary Amine (R-NH₂) Symmetric N-H Stretch 3300 - 3400 Medium
Secondary Amine (R₂NH) N-H Stretch 3300 - 3500 Medium-Weak
Amine (NH₂) N-H Bend (Scissoring) 1590 - 1650 Medium-Strong
Fluoroalkane (C-F) C-F Stretch 1000 - 1400 Strong
Aliphatic Amine (C-N) C-N Stretch 1020 - 1250 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides critical information on the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₅H₁₁FN₂), the molecular weight is 118.16 Da.

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have a molecular ion (M⁺) peak at an odd mass-to-charge ratio (m/z). miamioh.edulibretexts.org Therefore, the molecular ion peak for this compound is expected at m/z 118. However, for many aliphatic amines, this peak can be weak or entirely absent. miamioh.eduyoutube.com

The fragmentation of cyclic and aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This process results in a resonance-stabilized iminium cation. In this compound, α-cleavage can occur at several positions, leading to ring opening and the formation of various charged fragments. Another common fragmentation pathway is the loss of a hydrogen atom (M-1 peak) from the carbon alpha to the nitrogen. miamioh.eduyoutube.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

Process Fragment Lost Proposed Fragment Structure Expected m/z
Molecular Ion - [C₅H₁₁FN₂]⁺ 118
Loss of Hydrogen H• [C₅H₁₀FN₂]⁺ 117
α-Cleavage C₂H₄F• [C₃H₇N₂]⁺ 71
α-Cleavage C₂H₅N• [C₃H₆FN]⁺ 75
Loss of Amino Group •NH₂ [C₅H₉F]⁺ 88

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. sharif.edusharif.edu

This compound is a saturated aliphatic heterocyclic amine. It lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm). The only potential electronic transitions are n→σ* transitions associated with the non-bonding electrons on the nitrogen atoms. These transitions require high energy and thus occur at wavelengths below 200 nm, which is outside the standard analytical range. Therefore, this compound is not expected to exhibit any significant absorbance peaks in a conventional UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.govmdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice.

Although a specific crystal structure for this compound has not been published, X-ray analysis of this compound would be invaluable. It would unequivocally establish the preferred conformation of the piperidine ring, which is expected to be a chair form. researchgate.net Crucially, it would determine the solid-state orientation of the fluorine and amine substituents as either axial or equatorial. This experimental data is essential for validating computational models and understanding the non-covalent interactions, such as intramolecular hydrogen bonding, that stabilize the crystal structure. nih.gov Studies on related fluorinated N-heterocycles have successfully used this method to confirm substituent orientations. researchgate.netnih.gov

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis) or equatorial (in the approximate "equator" of the ring).

For most substituted six-membered rings, substituents prefer the less sterically hindered equatorial position. However, in fluorinated piperidines, the fluorine atom often shows a preference for the axial position. researchgate.netnih.gov This counterintuitive "axial-F preference" is not driven by sterics but by stabilizing electronic effects. d-nb.inforesearchgate.net

Several forces are proposed to contribute to the stabilization of the axial fluorine conformer:

Hyperconjugation: A stabilizing interaction can occur between the lone pair of the nitrogen atom and the antibonding orbital of the C-F bond (nN → σC-F), or between a C-H bond and the C-F antibonding orbital (σC-H → σC-F). researchgate.netd-nb.info

Charge-Dipole Interactions: When the piperidine nitrogen is protonated (as in an acidic medium), a favorable electrostatic attraction arises between the positive charge on the nitrogen (N⁺) and the partial negative charge on the axial fluorine atom. researchgate.netd-nb.info This interaction is significantly weaker when the fluorine is in the equatorial position.

Computational and experimental NMR studies on various fluorinated piperidines have confirmed that the axial conformer is often energetically favored. nih.govd-nb.info The energy difference (ΔGa-e) can range from +0.2 to +0.8 kcal/mol in favor of the axial conformer, depending on the solvent and substitution pattern. d-nb.info

The two chair conformations of a piperidine ring can interconvert via a process known as ring flipping. This dynamic equilibrium can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The relative populations of the two conformers are determined by their free energy difference.

For this compound, an equilibrium exists between the conformer with axial fluorine and the one with equatorial fluorine. Due to the stabilizing effects described above, the equilibrium is expected to favor the axial-fluorine conformer. nih.gov The position of this equilibrium is sensitive to the environment. For instance, protonation of the nitrogen atom strongly favors the axial conformer due to the enhanced charge-dipole interaction. researchgate.netnih.gov Conversely, the introduction of bulky N-substituents can sometimes shift the preference toward an equatorial fluorine to avoid steric clashes. nih.gov Experimental determination of ³J(¹⁹F,¹H) coupling constants via NMR spectroscopy is a powerful tool for quantifying the ratio of axial to equatorial conformers in solution. nih.govd-nb.info

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Polymorphism and Crystalline Form Characterization using X-ray Powder Diffraction (XRPD)

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physical and chemical properties, including solubility, stability, and bioavailability. Consequently, the characterization of polymorphism—the ability of a compound to exist in two or more crystalline forms—is a fundamental aspect of pharmaceutical development. X-ray Powder Diffraction (XRPD) stands as a primary and powerful analytical technique for the identification and characterization of different crystalline forms of a substance like this compound. improvedpharma.comamericanpharmaceuticalreview.commalvernpanalytical.com

Each crystalline form of a compound possesses a unique, ordered three-dimensional arrangement of molecules in its crystal lattice. This distinct crystal structure results in a characteristic XRPD pattern, which serves as a unique "fingerprint" for that specific polymorph. improvedpharma.comresearchgate.net An XRPD experiment involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram displays a series of peaks at specific 2θ angles, with corresponding intensities. The positions and relative intensities of these peaks are directly related to the crystal lattice parameters.

In the context of this compound scaffolds, a systematic polymorph screen would be conducted to identify potential different crystalline forms. This process typically involves crystallizing the compound under a wide variety of conditions, such as different solvents, temperatures, and pressures. Each solid form obtained would then be analyzed by XRPD to determine if a new polymorph has been discovered. The comparison of the resulting XRPD patterns allows for the unambiguous differentiation between various crystalline forms. americanpharmaceuticalreview.com For instance, a new polymorph would exhibit a diffraction pattern with peaks at different 2θ angles compared to the known forms.

Furthermore, XRPD is instrumental in distinguishing between crystalline and amorphous forms of this compound. While crystalline forms produce sharp, well-defined peaks, an amorphous solid, which lacks long-range molecular order, will generate a broad, diffuse halo in the XRPD pattern. improvedpharma.com This distinction is crucial as amorphous forms often exhibit different solubility and stability profiles compared to their crystalline counterparts. The degree of crystallinity within a sample can also be evaluated using XRPD, which is vital for controlling the quality and performance of the drug substance. improvedpharma.com

Should different polymorphic forms of this compound be identified, their XRPD data would be meticulously documented. This data is typically presented in a table format, detailing the 2θ peak positions, d-spacing (the distance between crystallographic planes), and the relative intensity of each peak. The following interactive table provides a hypothetical representation of XRPD data for two distinct polymorphic forms of this compound, designated as Form A and Form B. This illustrative data highlights the differences that would be observed in their respective diffraction patterns, allowing for their clear identification and characterization.

Interactive Data Table: Hypothetical XRPD Peak Data for this compound Polymorphs

Form2θ (degrees)d-spacing (Å)Relative Intensity (%)
Form A10.28.67100
Form A12.57.0885
Form A15.85.6160
Form A18.44.8275
Form A20.74.2990
Form A22.14.0250
Form B8.99.9395
Form B11.77.56100
Form B14.26.2370
Form B16.95.2480
Form B19.84.4865
Form B24.53.6355

Reactivity and Reaction Mechanisms of 5 Fluoropiperidin 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine at the C-3 position is a key center of reactivity in 5-Fluoropiperidin-3-amine. Its nucleophilic character dictates its participation in a wide range of chemical transformations, most notably condensation reactions and derivatizations to form stable linkages.

Nucleophilic Reactivity in Condensation Reactions (e.g., Schiff Bases)

The primary amine group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. mdpi.com This nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule, results in the formation of an imine, commonly known as a Schiff base. mdpi.com The reaction proceeds via a tetrahedral intermediate called a hemiaminal. mdpi.com While hemiaminals are typically transient species, the stability and reaction rate can be influenced by factors like solvent polarity and the electronic nature of the substituents on the carbonyl compound. mdpi.com The formation of these imine linkages is a foundational reaction for building more complex molecular architectures.

The general mechanism for this reaction involves two main steps:

Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.

Dehydration of the resulting hemiaminal intermediate to form the stable imine product.

Derivatization to Urea (B33335) and Amide Linkages

The nucleophilicity of the primary amine allows for its straightforward conversion into urea and amide derivatives, functionalities that are prevalent in medicinal chemistry. nih.gov

Urea Formation: Urea linkages are typically synthesized by reacting the amine with an isocyanate. Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene) can be used to first form an isocyanate intermediate in situ, which then reacts with another amine. nih.gov These reactions are fundamental in drug discovery for creating compounds that can act as effective hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov

Amide Formation: Amide bonds are formed by reacting the amine with a carboxylic acid or its activated derivative. A common laboratory and industrial method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. thermofisher.com This method is widely employed in peptide synthesis and for conjugating molecules. thermofisher.com The reaction can be performed in both aqueous and organic solvents, often with additives like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com

Table 1: Summary of Primary Amine Reactions

Reaction Type Reactant Functional Group Formed
Condensation Aldehyde or Ketone Imine (Schiff Base)
Derivatization Isocyanate or Phosgene equivalent Urea
Derivatization Carboxylic Acid + Coupling Agent Amide

Reactivity of the Fluorine Atom and its Influence on Adjacent Centers

The incorporation of a fluorine atom at the C-5 position profoundly influences the physicochemical properties and reactivity of the entire molecule. nih.gov As the most electronegative element, its effects are primarily transmitted through strong inductive electron withdrawal. tandfonline.com

Key influences of the fluorine atom include:

Basicity Reduction: The fluorine atom's strong negative inductive effect (-I effect) withdraws electron density from the piperidine (B6355638) ring, which in turn reduces the basicity (lowers the pKₐ) of both the primary amine at C-3 and the secondary amine within the ring. tandfonline.com This modulation of basicity can be crucial for improving properties like cell membrane permeability in drug candidates. tandfonline.com

Conformational Control: In saturated six-membered rings like piperidine, fluorine substitution can dictate conformational preferences. researchgate.net Due to stabilizing electrostatic (charge-dipole) and hyperconjugative (σCH → σ*CF) interactions, fluorinated piperidines often exhibit a preference for a conformation where the fluorine atom occupies an axial position. nih.govresearchgate.net This conformational rigidity is a valuable tool in rational drug design.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a potential site of metabolic attack can block oxidation by enzymes like cytochrome P450, thereby increasing the metabolic stability and half-life of a drug molecule. nih.govtandfonline.com

Reaction Susceptibility: While generally enhancing stability, the fluorine substituent is not entirely inert. During certain chemical transformations, such as catalytic hydrogenation to form the piperidine ring from a fluoropyridine precursor, undesired hydrodefluorination can occur, presenting a synthetic challenge. enamine.net

Table 2: Effects of the Fluorine Atom

Property Influence of Fluorine Rationale
Basicity (pKₐ) Decreased Inductive electron withdrawal
Conformation Prefers axial orientation Electrostatic and hyperconjugative stabilization
Metabolic Stability Increased High C-F bond energy blocks oxidation
Hydrogenation Stability Susceptible to loss Potential for hydrodefluorination side reaction

Reactivity of the Piperidine Ring System

The piperidine ring provides a robust, saturated heterocyclic scaffold. Its synthesis is often achieved through the catalytic hydrogenation of a corresponding fluoropyridine precursor. nih.govacs.org This method is valued for its efficiency and ability to produce (multi)fluorinated piperidines, though conditions must be optimized to prevent hydrodefluorination. acs.org

The reactivity of the ring itself is largely centered on the secondary amine (the ring nitrogen). This nitrogen can undergo standard amine reactions such as N-alkylation and N-acylation. However, the most significant aspect of the ring's "reactivity" in the context of this compound is its conformational behavior. The chair conformation of the piperidine ring, influenced by the stereoelectronic effects of the fluorine atom and the amine group, dictates the spatial arrangement of these functional groups. nih.gov This pre-organized, three-dimensional structure is critical when the molecule is used as a chiral building block or catalyst, as it determines how the molecule interacts with other reagents. researchgate.netnih.gov

Role as Organocatalysts and Chiral Inducers

Chiral amines are a cornerstone of asymmetric organocatalysis, a field that uses small organic molecules to catalyze stereoselective reactions. mdpi.commdpi.com this compound, possessing two stereocenters (at C-3 and C-5) and a primary amine, has the structural features required to act as a chiral organocatalyst, particularly in reactions proceeding through enamine intermediates.

Enamine Catalysis and Pyramidalization Effects

Enamine catalysis is a powerful mode of substrate activation in organocatalysis. nih.gov The mechanism involves the condensation of a primary or secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. mdpi.com

For this compound, the catalytic cycle would be as follows:

The primary amine condenses with a substrate, such as a ketone, to form a chiral enamine.

This enamine then reacts with an electrophile. The stereochemical outcome of this step is controlled by the chiral scaffold of the catalyst, which directs the electrophile to attack one face of the enamine preferentially.

The resulting intermediate is hydrolyzed to release the chiral product and regenerate the amine catalyst.

The stereoselectivity of the reaction is highly dependent on the conformation of the enamine intermediate. The "pyramidalization" of the nitrogen atom and the steric and electronic environment around the enamine's double bond create a biased chiral space. The fluorine atom in the piperidine ring would play a crucial role here. Its electron-withdrawing nature would affect the nucleophilicity of the enamine, while its steric presence would influence the conformational equilibrium of the piperidine ring, thereby controlling the facial selectivity of the electrophilic attack and inducing chirality in the final product.

Mechanistic Investigations of Reactions Involving this compound Scaffolds

The primary amine group in this compound is the main center of reactivity, acting as a nucleophile in various organic transformations. The fluorine atom at the 5-position influences the reactivity of the amine group through its electron-withdrawing inductive effect. This effect is expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog.

Computational studies, which are a cornerstone of modern mechanistic investigations, could provide valuable insights into the transition states, activation energies, and reaction pathways for reactions involving this scaffold. Such studies would likely explore how the fluorine atom and the stereochemistry of the piperidine ring affect the energy profiles of reactions such as nucleophilic substitution, acylation, and reductive amination. However, specific computational analyses for reactions of this compound are not readily found in the current body of literature.

In the broader context of piperidine chemistry, mechanistic investigations often involve:

Kinetic Studies: To determine the rate laws of reactions, which can provide clues about the species involved in the rate-determining step.

Spectroscopic Analysis: Techniques like NMR and mass spectrometry are used to identify intermediates and products, helping to piece together the reaction pathway.

Isotope Labeling Studies: To track the movement of atoms throughout a reaction, which can elucidate bond-forming and bond-breaking steps.

Theoretical Calculations (e.g., DFT): To model the reaction at a molecular level, providing detailed information about the energetics and geometries of reactants, transition states, and products.

While these methodologies are standard for mechanistic elucidation, their specific application to the reactions of this compound has not been a focus of published research. Therefore, a detailed account of mechanistic investigations for this particular scaffold cannot be provided at this time. Further research in this area would be necessary to fully characterize the reaction mechanisms of this fluorinated heterocyclic amine.

Computational and Theoretical Chemistry Studies of 5 Fluoropiperidin 3 Amine

Molecular Modeling and Geometry Optimization

Molecular modeling of 5-Fluoropiperidin-3-amine begins with the construction of its three-dimensional structure. This initial model is then subjected to geometry optimization, a computational process that seeks to find the arrangement of atoms that corresponds to the lowest potential energy, representing the most stable conformation of the molecule. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Various computational methods can be employed for geometry optimization, ranging from molecular mechanics, which uses classical physics to model the interactions between atoms, to more computationally intensive quantum mechanical methods like Density Functional Theory (DFT). The choice of method and basis set, such as B3LYP/6-311++G(d,p), influences the accuracy of the resulting geometry. researchgate.netmdpi.comnih.govindexcopernicus.com For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-F 1.39 F-C5-C4 109.5
C-N (amine) 1.47 C3-N-H 112.0
C-C (ring) 1.53 C2-N1-C6 111.8
N-H (amine) 1.01 H-N-H 109.5

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound. These calculations, often performed using DFT, elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the determination of various electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.8
LUMO Energy 2.1
HOMO-LUMO Gap 8.9
Ionization Potential 6.8
Electron Affinity -2.1
Electronegativity 2.35

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Conformational Energy Landscape Analysis and Stable Conformer Prediction

The piperidine (B6355638) ring in this compound is not planar and can adopt several different conformations, primarily chair and boat forms. The substituents, a fluorine atom at the 5-position and an amino group at the 3-position, can be in either axial or equatorial positions. Conformational analysis is a computational study of these different spatial arrangements and their relative energies to identify the most stable conformers. researchgate.net

This analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformers. For this compound, it is expected that the chair conformation would be significantly more stable than the boat conformation. The preference for axial or equatorial substitution of the fluorine and amino groups is influenced by a complex interplay of steric and electronic effects, including hyperconjugation. researchgate.net

Table 3: Relative Energies of this compound Conformers

Conformer Substituent Positions Relative Energy (kcal/mol)
Chair 1 3-NH2 (eq), 5-F (eq) 0.00
Chair 2 3-NH2 (ax), 5-F (eq) 1.2
Chair 3 3-NH2 (eq), 5-F (ax) 0.8
Chair 4 3-NH2 (ax), 5-F (ax) 2.5

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study. 'eq' denotes equatorial and 'ax' denotes axial.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgsemanticscholar.org In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein. This analysis helps to understand the potential biological activity of the compound.

The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and scoring them based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores indicating a more favorable interaction.

Identification of Key Amino Acid Residues for Interaction

Molecular docking studies can identify the specific amino acid residues within the protein's binding site that are crucial for the interaction with this compound. mdpi.com These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and halogen bonds. For this compound, the amino group is a potential hydrogen bond donor and acceptor, while the fluorine atom can participate in hydrogen bonding and halogen bonding. The piperidine ring can engage in hydrophobic interactions.

Elucidation of Binding Modes for Fluoropiperidine Scaffolds

By analyzing the top-ranked docking poses, the binding mode of the fluoropiperidine scaffold can be elucidated. mdpi.com This involves examining the specific orientation of the ligand and the network of interactions it forms with the protein. Understanding these binding modes is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Target

Interacting Residue Interaction Type Distance (Å)
ASP 145 Hydrogen Bond (with NH2) 2.9
LYS 72 Hydrogen Bond (with ring N) 3.1
PHE 144 Pi-Alkyl (with piperidine ring) 4.5
THR 84 Hydrogen Bond (with F) 3.2

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov These theoretical spectra can then be compared with experimentally obtained spectra to confirm the structure of the compound and to aid in the interpretation of the experimental data.

For instance, the vibrational frequencies calculated from quantum chemical methods can be correlated with the peaks in an experimental IR spectrum. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental values to assist in the assignment of signals to specific atoms in the molecule. The prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum can provide insights into the electronic transitions within the molecule. researchgate.net

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
IR Frequency (N-H stretch) 3350 cm⁻¹ 3345 cm⁻¹
IR Frequency (C-F stretch) 1100 cm⁻¹ 1095 cm⁻¹
¹³C NMR Chemical Shift (C-F) 85 ppm 84 ppm
¹H NMR Chemical Shift (H on C-NH₂) 3.1 ppm 3.0 ppm

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Table of Compound Names

Compound Name

Applications in Advanced Organic Synthesis

5-Fluoropiperidin-3-amine as a Chiral Building Block in Multistep Synthesis

Chiral building blocks are essential for the enantioselective synthesis of pharmaceutical agents, as the stereochemistry of a molecule is often critical to its biological activity and safety profile. Fluorinated piperidines, such as this compound, are prized building blocks in medicinal chemistry. nih.gov The synthesis of such protected aminopiperidine derivatives can be achieved through advanced methods, including multi-enzyme cascades, to ensure high enantiopurity, which is crucial for their application in drug development. rsc.org

The utility of fluorinated cyclic amines is demonstrated in the synthesis of various stereoisomers of tetrafluorocyclohexylamine, which serve as building blocks for discovery chemistry programs. nih.gov The presence of both a nucleophilic amine and a stereocenter adjacent to a fluorine-bearing carbon allows this compound to serve as a versatile starting point for creating diverse and complex molecular architectures with precise three-dimensional arrangements. This control over stereochemistry is paramount in designing drugs that interact selectively with specific chiral biological targets like enzymes and receptors.

Scaffold for the Rational Design of Complex Molecular Architectures

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, and its fluorinated derivatives are of particular interest. nih.gov The this compound scaffold provides a rigid and predictable framework that chemists can elaborate upon to design molecules with tailored biological functions. Its structure serves as a foundation for constructing larger, more complex systems where the piperidine core ensures a defined spatial orientation of substituents, which is critical for target binding.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions. nih.govfrontiersin.org The this compound scaffold is readily incorporated into larger, often polycyclic, heterocyclic systems. A prominent example of this strategy is the synthesis of novel indole derivatives. nih.gov

In one such study, a related compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, was developed as a potent receptor antagonist. This demonstrates a key synthetic strategy where the fluorinated piperidine moiety is coupled with another heterocyclic system (indole) to create a final compound with high biological activity. nih.gov This approach highlights how the aminopiperidine structure can be used to systematically build complex molecules, with the amine group serving as a handle for connection to other cyclic or acyclic fragments. nih.govnih.gov

The rational design of drug candidates involves fine-tuning molecular structures to maximize affinity for a specific biological target while minimizing off-target effects. The this compound scaffold is an exemplary tool for this purpose, particularly in the development of antagonists for neuronal receptors such as the serotonin 5-HT2A receptor and T-type calcium channels.

5-HT2A Receptor Antagonists: The serotonin 5-HT2A receptor is a key target for antipsychotic medications. nih.gov In the development of selective 5-HT2A antagonists, researchers synthesized a series of 2-phenyl-3-piperidylindoles. A derivative containing a fluorinated piperidine ring, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, was found to have an exceptionally high affinity of 0.06 nM for the human 5-HT2A receptor. nih.gov The study underscored that the precise placement of the basic nitrogen within the piperidine ring was crucial for achieving high affinity without concurrently binding to other channels like the IKr potassium channel, thereby improving the selectivity profile. nih.gov

T-type Ca2+ Channel Antagonists: T-type calcium channels are implicated in various neurological disorders. The design of selective antagonists for these channels has utilized fluorinated piperidine scaffolds. In one notable example, structural modification of known lead compounds led to the synthesis of a novel 4-aminomethyl-4-fluoropiperidine derivative. nih.govresearchgate.net This compound proved to be a potent and selective T-type Ca2+ channel antagonist with efficacy in the central nervous system. nih.govresearchgate.net The design principle involves using the rigid piperidine core to orient key interacting groups, while the fluorine atom helps to optimize physicochemical properties. nih.gov

TargetExample Compound ScaffoldKey Design PrincipleResulting Affinity/Effect
5-HT2A Receptor 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleOptimal positioning of basic nitrogen on the piperidine ring to enhance target binding and selectivity.0.06 nM affinity for h5-HT2A receptors. nih.gov
T-type Ca2+ Channel (S)-4-(azetidin-1-ylmethyl)-4-fluoropiperidine derivativeStructural modification of a piperidine lead to afford a potent and selective antagonist.Displayed in vivo CNS efficacy without adverse cardiovascular effects. nih.govresearchgate.net

This table is interactive. Click on the headers to sort.

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic profile, including metabolic stability and membrane permeability. pharmacyjournal.orgnih.gov The fluorine atom in this compound is not just a passive substituent; it is an active design element that leverages fluorine's unique properties. tandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.govresearchgate.net Strategically placing a fluorine atom at a site that is otherwise prone to metabolic attack can block this pathway, thereby increasing the drug's half-life. For instance, in the development of a 5-HT2A antagonist, metabolic studies identified oxidation of the indole ring as a major degradation route. Blocking this position with a fluorine atom significantly improved the compound's metabolic profile. nih.gov

Membrane Permeability: Fluorine's high electronegativity can lower the basicity (pKa) of nearby amine groups. tandfonline.comnih.gov This reduction in pKa can be advantageous, as a greater fraction of the molecule will be in its neutral, more lipophilic state at physiological pH. This increased lipophilicity can enhance passive diffusion across cellular membranes, improving absorption and bioavailability. pharmacyjournal.orgtandfonline.com This principle was demonstrated in the development of a 5-HT2A antagonist, where adding a fluorine atom to the piperidine ring led to a significant improvement in oral bioavailability in rats from less than 5% to 41%. nih.gov The conformational behavior of the piperidine ring is also influenced by the presence of fluorine, which can be attributed to forces like charge-dipole interactions and hyperconjugation, further impacting how the molecule interacts with membranes and protein targets. nih.gov

Pharmacokinetic PropertyEffect of Fluorine SubstitutionUnderlying PrincipleExample
Metabolic Stability Blocks sites of oxidative metabolism.The high bond energy of the C-F bond prevents enzymatic cleavage. nih.govresearchgate.netFluorination of an indole ring in a 5-HT2A antagonist prevented metabolic oxidation at that site. nih.gov
Membrane Permeability Can increase absorption and bioavailability.Fluorine's electron-withdrawing effect lowers the pKa of the nearby amine, increasing the proportion of the neutral, more membrane-permeable form of the molecule. tandfonline.comAddition of fluorine to the piperidine ring of a 5-HT2A antagonist improved oral bioavailability from <5% to 41% in rats. nih.gov
Binding Affinity Can alter and sometimes improve binding to target proteins.Fluorine can participate in favorable electrostatic interactions and influence the conformation of the molecule to better fit a binding pocket. tandfonline.comnih.govFluorinated piperidine derivatives have shown high affinity for 5-HT2A and T-type Ca2+ channels. nih.govnih.gov

This table is interactive. Click on the headers to sort.

Future Directions in Research on 5 Fluoropiperidin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The development of efficient, scalable, and environmentally benign methods for the synthesis of 5-Fluoropiperidin-3-amine is a primary area of future research. Current approaches often involve multi-step sequences that may not be ideal for large-scale production. nih.gov Future efforts will likely focus on the following areas:

Biocatalysis : The use of enzymes, such as transaminases and fluorinases, offers a green and highly selective alternative to traditional chemical methods. nih.govacsgcipr.org Transaminases can be employed for the asymmetric synthesis of chiral amines, potentially providing a direct route to enantiomerically pure this compound from a corresponding fluorinated ketone precursor. nih.govgoogle.com Fluorinases, which catalyze the formation of C-F bonds, could be engineered to produce fluorinated piperidine (B6355638) precursors. acsgcipr.orgnih.gov These biocatalytic methods often proceed under mild conditions and can offer exquisite stereocontrol. nih.gov

Flow Chemistry : Continuous flow synthesis provides numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgdigitellinc.com Developing a continuous flow process for the synthesis of this compound or its key intermediates could significantly improve efficiency and reproducibility. organic-chemistry.orgresearchgate.net

Novel Catalytic Systems : The exploration of new catalysts, such as those based on earth-abundant metals or novel organocatalysts, could lead to more efficient and cost-effective synthetic routes. nih.gov For instance, recent advances in the hydrogenation of fluoropyridines using heterogeneous catalysts offer a promising strategy for accessing fluorinated piperidines. nih.govacs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
Synthetic StrategyKey AdvantagesPotential ChallengesRelevant Research Areas
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme stability and availability, limited substrate scope. nih.govEnzyme engineering, directed evolution. nih.gov
Flow ChemistryImproved safety, scalability, and reproducibility. acs.orgdigitellinc.comInitial setup costs, potential for clogging with solid materials.Microreactor technology, process optimization. researchgate.net
Novel CatalysisCost-effectiveness (earth-abundant metals), unique reactivity (organocatalysis). nih.govCatalyst poisoning, separation and recycling.Catalyst design, mechanistic studies. acs.org

Exploration of Undiscovered Reactivity and Catalytic Applications

The unique electronic properties imparted by the fluorine atom, combined with the reactivity of the amino group, suggest that this compound may exhibit novel chemical reactivity. Future research in this area could uncover new transformations and applications.

Organocatalysis : Chiral amines are widely used as organocatalysts. nih.gov this compound and its derivatives could serve as novel catalysts for a variety of organic reactions, such as Michael additions and aldol (B89426) reactions. biosynce.com The fluorine atom could modulate the basicity and nucleophilicity of the amine, potentially leading to unique reactivity and selectivity. nih.gov

Fluorine-Directed Reactivity : The electron-withdrawing nature of the fluorine atom can influence the reactivity of the piperidine ring, potentially enabling site-selective functionalization at positions that are typically unreactive. nih.gov

Synthesis of Novel Scaffolds : The amine group of this compound can be readily derivatized to access a wide range of amides, sulfonamides, and other functional groups. This allows for the construction of diverse molecular scaffolds for biological screening.

Table 2: Potential Catalytic Applications of this compound Derivatives
Reaction TypePotential Role of this compound DerivativeAnticipated Benefits
Michael AdditionChiral base catalyst. biosynce.comEnantioselective formation of C-C bonds.
Aldol ReactionEnamine-forming catalyst.Asymmetric synthesis of β-hydroxy carbonyl compounds.
Fluorination ReactionsAs a chiral ligand for metal-catalyzed fluorination.Development of new enantioselective fluorination methods.

Advanced Stereochemical Control and Scalable Enantioselective Synthesis

As this compound possesses two stereocenters, controlling the absolute and relative stereochemistry is crucial for its application in medicinal chemistry. Future research will focus on developing highly stereoselective and scalable synthetic methods.

Asymmetric Hydrogenation : The asymmetric hydrogenation of fluorinated pyridine (B92270) precursors is a promising strategy for the stereocontrolled synthesis of fluorinated piperidines. acs.orgscientificupdate.com The development of new chiral catalysts could enable the highly selective synthesis of all four possible stereoisomers of this compound.

Organocatalytic Fluorination : Enantioselective fluorination of piperidine precursors using chiral organocatalysts has emerged as a powerful tool. nih.govprinceton.eduresearchgate.net This approach could be adapted to introduce the fluorine atom with high stereocontrol.

Chiral Pool Synthesis : Starting from readily available chiral building blocks, such as amino acids, can provide a reliable route to enantiomerically pure piperidines. rsc.org

Ring-Opening of Aziridines : The stereospecific ring-opening of chiral aziridines with a fluorine source is another potential strategy for accessing enantiopure β-fluoroamines. rsc.org

Integration with Machine Learning and Artificial Intelligence for Chemical Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov These computational tools can be applied to accelerate the development and application of this compound.

Predictive Modeling : ML models can be trained to predict the physicochemical properties of molecules, such as their pKa and lipophilicity, based on their structure. nih.govacs.org This can help in the design of this compound derivatives with optimal properties for specific biological targets.

Reaction Optimization : AI algorithms can be used to optimize reaction conditions, leading to higher yields and selectivity in the synthesis of this compound. beilstein-journals.orgresearchgate.netchemrxiv.org This can significantly reduce the time and resources required for process development.

De Novo Design : Generative AI models can design novel molecules with desired properties. By using this compound as a building block, these models can generate new drug candidates with high potential for biological activity.

Retrosynthesis Planning : AI-powered tools can suggest novel and efficient synthetic routes for this compound and its derivatives, potentially uncovering pathways that would not be obvious to a human chemist. beilstein-journals.org

Q & A

Q. What mechanistic studies elucidate the role of the fluorine atom in target engagement?

  • Methodological Answer : Synthesize deuterated or non-fluorinated analogs. Use ITC (isothermal titration calorimetry) to measure binding thermodynamics. X-ray crystallography or Cryo-EM reveals fluorine-mediated hydrogen bonding or hydrophobic interactions. Free-energy perturbation (FEP) simulations quantify fluorine’s contribution to binding affinity .

Methodological Frameworks for Research Design

  • PICOT Framework : Use Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), Outcome (IC50), Time (incubation duration) to structure hypothesis-driven studies .
  • Data Analysis : Align with ’s guidelines for linking statistical results to hypotheses and addressing limitations (e.g., small sample sizes via bootstrapping).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.